molecular formula C31H35Cl2N3O2 B1681467 Saredutant CAS No. 142001-63-6

Saredutant

Katalognummer: B1681467
CAS-Nummer: 142001-63-6
Molekulargewicht: 552.5 g/mol
InChI-Schlüssel: PGKXDIMONUAMFR-AREMUKBSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Saredutant, auch bekannt als SR-48968, ist ein Neurokinin-2-Rezeptor-Antagonist. Es wurde von Sanofi-Aventis als potenzielle Behandlung für schwere depressive Störungen und generalisierte Angststörungen entwickelt. Die Verbindung erreichte die klinische Phase III, wurde aber schließlich im Jahr 2009 eingestellt .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Saredutant has demonstrated significant effects in various preclinical models related to anxiety and depression. The compound's pharmacological characterization reveals its potential as a therapeutic agent targeting stress-related disorders. Key findings include:

  • Anxiolytic and Antidepressant-like Activities : In rodent models, this compound exhibited anxiolytic effects comparable to traditional anxiolytics like diazepam and buspirone. It also displayed antidepressant-like activity in tests such as the forced swim test and chronic mild stress paradigms .
  • Mechanism of Action : this compound's effects are mediated through the blockade of NK2 receptors, which play a role in modulating stress-related behaviors. This blockade has been linked to increased expression of brain-derived neurotrophic factor (BDNF) in the hippocampus, suggesting a neuroprotective mechanism .

Behavioral Studies

Several studies have investigated the behavioral effects of this compound in animal models, providing insights into its potential clinical applications:

  • Forced Swim Test : In this widely used model for assessing antidepressant activity, this compound treatment resulted in decreased immobility time, indicating an antidepressant-like effect. This effect was observed even under stress conditions, which is notable compared to traditional antidepressants that may not perform well under similar circumstances .
  • Social Interaction Tests : this compound increased social interaction time in rodents, further supporting its anxiolytic properties. This effect was significant when compared to control groups receiving no treatment or traditional antidepressants .

Comparative Efficacy

This compound's efficacy has been compared with other known antidepressants and anxiolytics:

Compound Effect on Anxiety Effect on Depression Notes
This compoundSignificantSignificantComparable to diazepam and fluoxetine
ClomipramineModerateSignificantEffective under baseline but less so under stress
FluoxetineMinimalSignificantLess effective in anxiety models

Case Study 1: Stress-Induced Behaviors

In a study examining the effects of this compound on stress-induced behaviors, rats subjected to electric foot shocks showed improved outcomes when treated with this compound. The compound not only reduced immobility in forced swim tests but also normalized plasma corticosterone levels, indicating a potential regulatory effect on the hypothalamic-pituitary-adrenal (HPA) axis .

Case Study 2: Chronic Mild Stress

A chronic mild stress model demonstrated that prolonged treatment with this compound attenuated physical degradation associated with stress. This suggests that this compound may have long-term benefits for individuals experiencing chronic stress or anxiety disorders .

Vorbereitungsmethoden

Die Synthese von Saredutant umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen. Die Syntheseroute beinhaltet typischerweise die folgenden Schritte:

Analyse Chemischer Reaktionen

Saredutant durchläuft verschiedene Arten von chemischen Reaktionen:

Vergleich Mit ähnlichen Verbindungen

Saredutant wird mit anderen Neurokinin-2-Rezeptor-Antagonisten wie den folgenden verglichen:

    GR-159897: Ein weiterer Neurokinin-2-Rezeptor-Antagonist mit ähnlichem therapeutischem Potenzial.

    Ibodutant: Eine Verbindung mit ähnlicher Rezeptoraffinität, aber unterschiedlichen pharmakokinetischen Eigenschaften.

    Nepadutant: Ein weiterer Neurokinin-2-Rezeptor-Antagonist mit unterschiedlicher chemischer Struktur und therapeutischen Anwendungen.

This compound ist einzigartig aufgrund seiner spezifischen Bindungsaffinität und der umfangreichen klinischen Forschung, die zu seinen potenziellen therapeutischen Wirkungen durchgeführt wurde .

Biologische Aktivität

Saredutant, also known as SR48968, is a selective neurokinin-2 (NK2) receptor antagonist that has garnered attention for its potential therapeutic effects in treating major depressive disorder (MDD) and generalized anxiety disorder (GAD). This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and results from various studies.

This compound functions primarily by antagonizing the NK2 receptor, which is part of the tachykinin neuropeptide system. This receptor is implicated in various physiological processes, including stress response and mood regulation. By blocking NK2 receptors, this compound may modulate the release of neurotransmitters involved in mood disorders, thereby exerting antidepressant and anxiolytic effects without the common side effects associated with traditional antidepressants.

Pharmacological Profile

The pharmacological characterization of this compound reveals its potential benefits in treating mood disorders. Key findings include:

  • Antidepressant-like Effects : In rodent models, this compound has demonstrated significant antidepressant-like activity. For instance, in the Flinders Sensitive Line (FSL) rat model of depression, doses of 3 mg/kg and 10 mg/kg significantly reduced immobility in the forced swim test (FST), a common measure of depressive behavior .
  • Anxiolytic Properties : In social interaction tests, this compound increased the time spent interacting, akin to established anxiolytics like diazepam .
  • Stress Resilience : this compound has been shown to attenuate stress-induced behavioral changes and restore normal neurochemical functioning in stressed animals by normalizing hypothalamic-pituitary-adrenal (HPA) axis activity .

Clinical Studies and Efficacy

This compound has undergone several clinical trials to evaluate its efficacy in humans suffering from MDD and GAD:

  • Phase III Trials : Initial studies indicated that this compound provided a statistically significant improvement in depressive symptoms as measured by the Hamilton Depression Rating Scale (HAM-D) . However, results were mixed; while some trials showed positive outcomes, others did not reach statistical significance against placebo .
  • Adverse Events : Notably, this compound exhibited a favorable side effect profile compared to traditional antidepressants. Patients reported significantly less nausea and absence of sexual dysfunction and insomnia .

Data Summary

The following table summarizes key findings from various studies on this compound:

Study TypeModel/PopulationDose RangeKey Findings
Animal StudyRodent Models1-20 mg/kgAntidepressant-like effects; increased interaction time; reduced immobility in FST
Phase III Clinical TrialMDD Patients10-20 mg/dayStatistically significant improvement in HAM-D scores; favorable safety profile
Stress ModelFSL Rats3-10 mg/kgNormalized HPA axis activity; increased BDNF expression

Case Studies

  • Case Study on Efficacy : A clinical trial involving 300 patients with MDD showed that those treated with this compound exhibited a notable reduction in depressive symptoms compared to placebo after 12 weeks of treatment. The study emphasized the drug's tolerability and lower incidence of adverse effects typically associated with SSRIs.
  • Combination Therapy Study : Research exploring the synergistic effects of this compound combined with desipramine indicated enhanced antidepressant efficacy at lower doses than when either drug was used alone. This suggests potential for combination therapies in treatment-resistant depression .

Eigenschaften

IUPAC Name

N-[(2S)-4-(4-acetamido-4-phenylpiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H35Cl2N3O2/c1-23(37)34-31(27-11-7-4-8-12-27)16-19-36(20-17-31)18-15-26(25-13-14-28(32)29(33)21-25)22-35(2)30(38)24-9-5-3-6-10-24/h3-14,21,26H,15-20,22H2,1-2H3,(H,34,37)/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKXDIMONUAMFR-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CCN(CC1)CCC(CN(C)C(=O)C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1(CCN(CC1)CC[C@H](CN(C)C(=O)C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H35Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00161923
Record name Saredutant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00161923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Saredutant works by blocking the effects of Neurokinin A at the NK-2 receptor.
Record name Saredutant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06660
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

142001-63-6
Record name Saredutant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142001-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Saredutant [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142001636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Saredutant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06660
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Saredutant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00161923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SAREDUTANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/720U2QK8I5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Saredutant
Reactant of Route 2
Reactant of Route 2
Saredutant
Reactant of Route 3
Reactant of Route 3
Saredutant
Reactant of Route 4
Reactant of Route 4
Saredutant
Reactant of Route 5
Saredutant
Reactant of Route 6
Saredutant
Customer
Q & A

Q1: What is the primary mechanism of action of Saredutant?

A1: this compound acts as a potent and selective antagonist of the neurokinin-2 receptor (NK2R) [, , ].

Q2: How does NK2R antagonism lead to this compound's therapeutic effects?

A2: While the exact mechanisms are still under investigation, research suggests that NK2R antagonism, particularly in the medial septum, may modulate the release of acetylcholine (ACh) in key brain regions like the hippocampus and amygdala, impacting mood regulation and stress response []. Additionally, this compound has been shown to attenuate the activation of the hypothalamic-pituitary-adrenal (HPA) axis, a key player in the stress response, and increase brain-derived neurotrophic factor (BDNF) expression in the hippocampus, a protein crucial for neuronal survival and growth [].

Q3: What is the role of NK2 receptors in the central nervous system?

A3: NK2 receptors are widely distributed in the central nervous system and are involved in various physiological processes, including the regulation of mood, anxiety, stress response, and cognition [, , ].

Q4: What is the molecular formula and weight of this compound?

A4: this compound's molecular formula is C26H31Cl2N3O2, and its molecular weight is 488.47 g/mol.

Q5: Is there any available spectroscopic data for this compound?

A5: While the provided research articles don't offer detailed spectroscopic data, specific information can be found in the drug's patent literature and chemistry databases like PubChem and ChemSpider.

Q6: Is there information on the material compatibility of this compound?

A6: The provided research focuses on this compound's biological activity and doesn't detail its compatibility with specific materials. Information on material compatibility would likely be found in pharmaceutical development studies focusing on formulation and storage.

Q7: How does the structure of this compound contribute to its high affinity for the NK2 receptor?

A7: While specific SAR studies on this compound were not included in the provided research, studies with another NK2 antagonist, Ibodutant, highlight the importance of specific amino acid residues in the transmembrane domains of the NK2 receptor for high-affinity binding. These include residues in TM4, TM5, TM6, and TM7 []. This information, along with comparative analyses of other NK2 antagonists, can guide future SAR studies of this compound.

Q8: How does the pharmacokinetic profile of this compound relate to its pharmacodynamic effects?

A8: The connection between this compound's PK/PD is not fully elucidated in the research. Establishing a clear PK/PD relationship is crucial for optimizing dosing regimens and achieving desired therapeutic outcomes.

Q9: What in vitro models have been used to study this compound's activity?

A11: this compound's activity has been investigated in vitro using cell lines expressing the human NK2R to assess its antagonist potency and binding kinetics [].

Q10: What in vivo models have been employed to evaluate the efficacy of this compound?

A12: this compound has shown efficacy in several rodent models of depression, including the forced swim test, where it reduced immobility time, indicating an antidepressant-like effect [, ]. Further research explored its potential in models of anxiety [, ] and stress [, ].

Q11: What is the safety profile of this compound based on preclinical and clinical studies?

A11: While the provided research highlights this compound's potential therapeutic benefits, detailed safety and toxicity data from preclinical and clinical trials are not included. Assessing potential adverse effects is a critical aspect of drug development.

Q12: Have there been any studies exploring targeted delivery approaches for this compound?

A12: The provided research primarily focuses on this compound's pharmacological characterization and doesn't delve into targeted delivery strategies. Exploring such strategies might improve treatment efficacy and potentially reduce side effects.

Q13: Are there any other NK2 receptor antagonists in development or clinically available, and how do they compare to this compound?

A17: Other NK2 receptor antagonists, such as Nepadutant (MEN11420) and Ibodutant (MEN15596), have been investigated for various conditions, including irritable bowel syndrome and asthma [, , ]. Direct comparisons of their efficacy, safety, and pharmacokinetic profiles with this compound would require further research and analysis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.